N,N-dimethyl-3-[(3-naphthalen-1-ylsulfonyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)oxy]propan-1-amine
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Overview
Description
Preparation Methods
The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using larger reactors and optimizing conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Cerlapirdine undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but typically include modified versions of the original compound with different functional groups attached .
Scientific Research Applications
In chemistry, it is used as a model compound to study the interactions of 5-HT6 receptors with other molecules . In biology, it is used to investigate the role of these receptors in cognitive processes and memory formation . In medicine, Cerlapirdine is being explored as a potential treatment for Alzheimer’s disease and other neurodegenerative disorders . Additionally, it has applications in the pharmaceutical industry as a lead compound for the development of new drugs targeting 5-HT6 receptors .
Mechanism of Action
The mechanism of action of Cerlapirdine involves its binding to the 5-HT6 receptor, which is a member of the G-protein coupled receptor family . By blocking this receptor, Cerlapirdine can modulate the activity of neurotransmitters like serotonin, which play a crucial role in cognitive processes . This interaction can lead to improved memory and cognitive function, making it a promising candidate for the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Cerlapirdine is unique among 5-HT6 receptor antagonists due to its high selectivity and potency . Similar compounds include other 5-HT6 receptor antagonists like SB-742457 and RO-4368554, which also show potential in the treatment of neurodegenerative disorders . Cerlapirdine’s unique chemical structure and binding properties make it a particularly promising candidate for further research and development .
Properties
Molecular Formula |
C22H31N3O3S |
---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
N,N-dimethyl-3-[(3-naphthalen-1-ylsulfonyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)oxy]propan-1-amine |
InChI |
InChI=1S/C22H31N3O3S/c1-25(2)13-6-14-28-17-11-12-20-19(15-17)22(24-23-20)29(26,27)21-10-5-8-16-7-3-4-9-18(16)21/h3-5,7-10,17,19-20,22-24H,6,11-15H2,1-2H3 |
InChI Key |
KLCGPHFZNQAMPV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1CCC2C(C1)C(NN2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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